2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol
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Overview
Description
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is an organic compound characterized by the presence of a furan ring substituted with a trimethylsilyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed addition of organoboronic acids to carbonyl compounds, which can be conducted in the presence of water . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing organoboronic acids and carbonyl compounds. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced under specific conditions to yield dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for substitution reactions.
Major Products:
Oxidation: Formation of furan-3-carboxaldehyde derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various silyl ether derivatives.
Scientific Research Applications
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The trimethylsilyl group imparts stability and enhances the compound’s reactivity, facilitating its participation in various chemical reactions. The furan ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
1-(5-(Trimethylsilyl)furan-2-yl)ethan-1-ol: Shares a similar structure but differs in the position of the trimethylsilyl group.
2-(5-(Trimethylsilyl)furan-3-yl)ethan-1-ol: Another closely related compound with slight variations in the furan ring substitution.
Uniqueness: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both the trimethylsilyl group and the ethan-1-ol moiety allows for versatile chemical transformations and interactions.
Properties
CAS No. |
89861-15-4 |
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Molecular Formula |
C9H16O2Si |
Molecular Weight |
184.31 g/mol |
IUPAC Name |
2-(2-trimethylsilylfuran-3-yl)ethanol |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)9-8(4-6-10)5-7-11-9/h5,7,10H,4,6H2,1-3H3 |
InChI Key |
ARFRQPNYUFXFGF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CO1)CCO |
Origin of Product |
United States |
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